Meloxicam

Catalog No.
S534946
CAS No.
71125-38-7
M.F
C14H13N3O4S2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meloxicam

CAS Number

71125-38-7

Product Name

Meloxicam

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)

InChI Key

ZRVUJXDFFKFLMG-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases.
1.54e-01 g/L

Synonyms

Meloxicam; Mobic; Mobicox; Movalis; Meloxicamum; Uticox; Parocin; reumoxicam; Movicox;

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Isomeric SMILES

CC1=CN=C(S1)N/C(=C\2/C(=O)C3=CC=CC=C3S(=O)(=O)N2C)/O

Description

The exact mass of the compound Meloxicam is 351.03475 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Musculo-skeletal system, Anti-inflammatory and anti-rheumatic products, non-steroids -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic Properties and Pain Management

  • Long-lasting pain relief: Studies have demonstrated meloxicam's prolonged analgesic effect, particularly against inflammatory pain. Compared to other NSAIDs like piroxicam and diclofenac, meloxicam's pain-relieving effect persists for a longer duration after a single dose [].

Anti-inflammatory Mechanisms

  • COX Inhibition: Meloxicam's primary mechanism of action involves inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which contribute to inflammation, pain, and fever []. Meloxicam exhibits preferential inhibition of COX-2, potentially reducing gastrointestinal side effects commonly associated with NSAIDs [].

Potential Applications Beyond Pain and Inflammation

While meloxicam is primarily used for pain relief and managing inflammatory conditions, ongoing research explores its potential benefits in other areas:

  • Cancer Treatment: Studies suggest meloxicam might possess anti-tumor properties. Research is underway to investigate its efficacy in combination with other cancer therapies [].
  • Alzheimer's Disease: Meloxicam's COX-2 inhibitory properties are being explored for their potential role in reducing neuroinflammation associated with Alzheimer's disease. However, more research is needed to confirm its effectiveness [].

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, primarily used for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly prescribed for conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Meloxicam selectively inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is significant because COX-2 is primarily involved in inflammation and pain, while COX-1 plays a role in protecting the gastric mucosa and maintaining renal blood flow . The drug is marketed under various trade names, including Mobic.

Meloxicam acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins []. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX, meloxicam reduces the production of prostaglandins, thereby lessening these symptoms [].

  • Toxicity: Meloxicam can cause side effects like gastrointestinal upset, constipation, diarrhea, and dizziness []. In rare cases, it can lead to more serious complications like stomach ulcers or heart problems [].
  • Flammability: Not flammable [].
  • Reactivity: No significant reactivity hazards reported [].

Meloxicam's mechanism of action involves the inhibition of prostaglandin synthesis by blocking the cyclooxygenase enzymes. The primary reaction catalyzed by these enzymes is the conversion of arachidonic acid into prostaglandin H2, which is further processed into various prostaglandins that mediate inflammation and pain responses. Meloxicam demonstrates a tenfold selectivity for COX-2 over COX-1, leading to reduced gastrointestinal side effects compared to traditional NSAIDs .

The metabolic pathway of meloxicam involves hepatic cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. The drug is extensively metabolized into several inactive metabolites, with approximately 60% converted to 5'-carboxy meloxicam . The primary reactions include hydroxylation and oxidation processes that transform meloxicam into these metabolites.

Meloxicam exhibits significant biological activity as an anti-inflammatory agent. By inhibiting COX-2, it effectively reduces the production of pro-inflammatory prostaglandins, leading to decreased pain and inflammation in affected tissues. Clinical studies have shown that meloxicam can provide relief from symptoms associated with arthritis and other inflammatory conditions . Additionally, it has been shown to penetrate synovial fluid effectively, with concentrations ranging from 40% to 50% of plasma levels, which may enhance its therapeutic efficacy in joint-related disorders .

The synthesis of meloxicam typically involves several steps starting from simpler organic compounds. A common synthetic route includes the reaction of 4-hydroxybenzenesulfonamide with 2-amino-5-methylthiazole followed by acylation with 4-methyl-3-thiosemicarbazide. This results in the formation of the enolic acid structure characteristic of meloxicam. The final product is purified through crystallization or chromatography techniques .

Meloxicam is primarily used in clinical settings for managing pain and inflammation associated with various musculoskeletal disorders. Its specific applications include:

  • Treatment of osteoarthritis
  • Management of rheumatoid arthritis
  • Relief of acute pain conditions
  • Post-operative pain management

Due to its selective inhibition of COX-2, meloxicam is often preferred over non-selective NSAIDs for patients at risk of gastrointestinal complications .

Meloxicam has been studied for its interactions with various medications. Notably, it may increase the risk of bleeding when used concurrently with anticoagulants such as warfarin or antiplatelet agents like clopidogrel. Other interactions include:

  • Diuretics: Meloxicam may reduce the efficacy of diuretics.
  • Antihypertensives: Concurrent use may lead to decreased antihypertensive effects.
  • Lithium: Meloxicam can increase lithium levels in the blood.

Patients are advised to inform healthcare providers about all medications they are taking to avoid potential interactions .

Meloxicam shares similarities with several other NSAIDs but stands out due to its selectivity for COX-2. Below is a comparison with some similar compounds:

CompoundClassCOX SelectivityCommon Uses
MeloxicamOxicamHigh (COX-2)Osteoarthritis, rheumatoid arthritis
PiroxicamOxicamModerateArthritis treatment
DiclofenacPhenylacetic acidModeratePain relief, inflammation
CelecoxibCoxibHigh (COX-2)Osteoarthritis, acute pain
IbuprofenPropionic acidLowGeneral pain relief

Uniqueness: Meloxicam's unique profile includes a longer half-life (approximately 20 hours), allowing for once-daily dosing compared to many other NSAIDs that require multiple doses throughout the day . Its high protein binding (99.4%) also contributes to its prolonged action in the body.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from ethylene chloride
Pastel yellow solid

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

351.03474825 g/mol

Monoisotopic Mass

351.03474825 g/mol

Boiling Point

581.3±60.0

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

254 °C (decomposes)
254 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VG2QF83CGL

Drug Indication

Meloxicam is indicated for the symptomatic treatment of arthritis and osteoarthritis. In addition, it is indicated for the pauciarticular and polyarticular course of Juvenile Rheumatoid Arthritis (JRA) in patients aged 2 years old or above. Off-label uses include the treatment of dental or post-surgical pain. In addition to the above, meloxicam has also been studied in the treatment of neuropathic pain. Meloxicam, in combination with [bupivacaine], is indicated for postsurgical analgesia in adult patients for up to 72 hours following foot and ankle, small-to-medium open abdominal, and lower extremity total joint arthroplasty surgical procedures.
FDA Label
DogsAlleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. To reduce postoperative pain and inflammation following orthopaedic and soft-tissue surgery. CatsAlleviation of inflammation and pain in chronic musculoskeletal disorders in cats. To reduce postoperative pain after ovariohysterectomy and minor soft-tissue surgery. CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
DogsAlleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. Reduction of postoperative pain and inflammation following orthopaedic and soft-tissue surgery. CatsReduction of postoperative pain after ovariohysterectomy and minor soft-tissue surgery. CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For the relief of postoperative pain associated with minor soft-tissue surgery such as castration. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
Alleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders in horses.
Novem 5-mg/ml solution for injection for cattle and pigs: CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For the relief of postoperative pain following dehorning in calves. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For the relief of postoperative pain associated with minor soft-tissue surgery such as castration. Novem 20-mg/ml solution for injection for cattle and pigs: CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. For the relief of postoperative pain following dehorning in calves. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. Novem 40 mg/ml solution for injection for cattle: For use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral re-hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy.
Meeting highlights from the Committee for Veterinary Medicinal Products (CVMP) 16-17 January 202419/01/2024
DogsAlleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders in dogs. To reduce post-operative pain and inflammation following orthopaedic and soft tissue surgery. CatsReduction of post-operative pain after ovariohysterectomy and minor soft tissue surgery. Alleviation of mild to moderate post-operative pain and inflammation following surgical procedures in cats, e. g. orthopaedic and soft tissue surgery. Alleviation of pain and inflammation in acute and chronic musculo-skeletal disorders in cats. CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral re-hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in non-infectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. For the relief of post operative pain associated with minor soft tissue such as castration. HorsesAlleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders in horses. . For the relief of pain associated with equine colic.
CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitits-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic. Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. Reduction of post-operative pain and inflammation following orthopaedic and soft tissue surgery. Cats: Reduction of post-operative pain after ovariohysterectomy and minor soft tissue surgery.
CatsAlleviation of inflammation and pain in chronic musculoskeletal disorders. DogsAlleviation of inflammation and pain in both acute and chronic musculoskeletal disorders.
Oral suspension: Dogs: Alleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. Solution for injection: Dogs: Alleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. Reduction of postoperative pain and inflammation following orthopaedic and soft-tissue surgery. Cats: Reduction of postoperative pain after ovariohysterectomy and minor soft-tissue surgery.
Dogs: alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. To reduce post-operative pain and inflammation following orthopaedic and soft tissue surgery. Cats: to reduce post-operative pain after ovariohysterectomy and minor soft tissue surgery. Alleviation of mild to moderate post-operative pain and inflammation following surgical procedures in cats, e. g. orthopaedic and soft tissue surgery. Alleviation of pain and inflammation in acute and chronic musculo-skeletal disorders in cats. Cattle: for use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral re�hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. For the relief of post-operative pain following dehorning in calves. Pigs: for use in non-infectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. For the relief of post operative pain associated with minor soft tissue such as castration. Horses: alleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders. For the relief of pain associated with equine colic.
Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders in dogs. Cats: Alleviation of mild to moderate post-operative pain and inflammation following surgical procedures in cats, e. g. orthopaedic and soft tissue surgery. Alleviation of pain and inflammation in chronic musculo-skeletal disorders in cats. Guinea pigs: Alleviation of mild to moderate post-operative pain associated with soft tissue surgery such as male castration.
CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral re-hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. For the relief of post-operative pain following dehorning in calves. PigsFor the reduction of symptoms of lameness and inflammation in non-infectious locomotor disorders and for adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders. For the relief of pain associated with equine colic.
CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
DogsAlleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. Reduction of post-operative pain and inflammation following orthopaedic and soft-tissue surgery. CatsReduction of post-operative pain after ovariohysterectomy and minor soft-tissue surgery. CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in non-infectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
Alleviation of inflammation and pain in both acute and chronic musculoskeletal disorders in dogs.
CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For the relief of postoperative pain associated with minor soft-tissue surgery such as castration. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
Alleviation of inflammation and pain in both acute and chronic musculoskeletal disorders.
Oral suspension: Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. Solution for injection: Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. Reduction of post-operative pain and inflammation following orthopaedic and soft tissue surgery. Cats: Reduction of postoperative pain after ovariohysterectomy and minor soft tissue surgery

Livertox Summary

Meloxicam is a long acting nonsteroidal antiinflammatory drug (NSAID) available by prescription only and used in therapy of chronic arthritis. Meloxicam has been linked to rare instances of acute, clinically apparent liver injury.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Thiazines, Thiazoles; Isoenzymes/antagonists & inhibitors
Meloxicam is indicated for relief of the signs and symptoms of osteoarthritis. Use the lowest effective dose for the shortest duration consistent with individual patient treatment goals. /Included in US product label/
Meloxicam is used for the management of the signs and symptoms of rheumatoid arthritis in adults. In the management of rheumatoid arthritis in adults, NSAIAs may be useful for initial symptomatic treatment; however, NSAIAs do not alter the course of the disease or prevent joint destruction. /Included in US product label/
Meloxicam is used for the management of the signs and symptoms of pauciarticular or polyarticular course juvenile rheumatoid arthritis in children 2 years of age or older. /NOT included in US product label/
For more Therapeutic Uses (Complete) data for Meloxicam (7 total), please visit the HSDB record page.

Mechanism of Action

Meloxicam inhibits prostaglandin synthetase (cylooxygenase 1 and 2) enzymes leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms. As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and inflammatory effects. Meloxicam preferentially inhibits COX-2, but also exerts some activity against COX-1, causing gastrointestinal irritation.
Meloxicam, an oxicam derivative that is structurally related to piroxicam, is a nonsteroidal anti-inflammatory agent (NSAIA) exhibiting analgesic, antipyretic, and anti-inflammatory actions. In vitro and in vivo studies indicate that meloxicam inhibits the cyclooxygenase-2 (COX-2) isoform of prostaglandin endoperoxide synthase (prostaglandin G/H synthase [PGHS]) to a greater extent than the COX-1 isoform. However, meloxicam's COX-2 selectivity is dose dependent and is diminished at higher dosages. Therefore meloxicam sometimes has been referred to as a "preferential" rather than "selective" COX-2 inhibitor.
To investigate the effect of meloxicam on human polymorphonuclear leukocyte (PMN) adhesion to human synovial cell (HSC), and to explore its mechanism. MTT colorimetry was used to determine the adhesion effect of PMN to HSC. Cell-ELISA and RT-PCR methods were used to determine the expression of ICAM-1 and VCAM-1. Nuclear transcription factor-kappa B (NF-kappa B) was measured by electrophoretic mobility shift assay (EMSA) method. Meloxicam was found to effectively inhibit TNF-alpha (50 u.mL-1 for 12 hr) and IL-1 beta (50 u.mL-1 for 12 hr)-induced adhesion of PMN to HSC (IC50 3.38 X 10(-7) mol.L-1 and 3.56 X 10(-6) mol.L-1, respectively) in a concentration-dependent manner. ICAM-1 protein and mRNA expression induced by TNF-alpha (50 u.mL-1) were inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. The activation of NF-kappa B was also inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. These results suggest that meloxicam inhibit TNF-alpha stimulated PMN-HSC adhesion and expression of ICAM-1 by suppressing the activity of NF-kappa B.
/Investigators/ compared the effects of therapeutically equivalent doses of meloxicam and indomethacin, a preferential inhibitor of the constitutive cyclooxygenase (COX-1), on platelet aggregation and platelet thromboxane formation, which are exclusively COX-1 dependent, physiological renal, and total body prostaglandin E2 (PGE2) production. In a randomized cross-over design, 14 healthy female volunteers received meloxicam 7.5 mg per day for 6 days or indomethacin 25 mg three times per day for 3 days; the wash-out period was 5 days, and drug intake was adapted to the menstrual cycle. On the day before treatment and on the last day of each treatment period the following parameters were evaluated: maximum platelet aggregation and thromboxane B2 (TXB2) formation in response to 1.0 mmol/L arachidonic acid; 24-hour urinary excretion of PGE2 and 7 alpha-hydroxy-5, 11-diketo-tetranor-prosta-1, 16-dionic acid (PGE-M), the index metabolites of renal and total body PGE2 synthesis, respectively, were assessed by gas chromatography/tandem mass spectrometry. Maximum platelet aggregation and TXB2 formation were almost completely inhibited by indomethacin (-87% and -99%, respectively; p < 0.001, each) as compared to control (100%), but remained unaffected by meloxicam (-1% and +4%, respectively). Meloxicam showed no significant effects on urinary PGE2 excretion (-13%) and only slight effects on PGE-M excretion (-22%; p < 0.05), whereas indomethacin reduced urinary PGE2 excretion (-43%; p < 0.05) as well as PGE-M excretion (-36%; p < 0.001). /This/ data shows, that meloxicam 7.5 mg per day is COX-1 sparing in humans in vivo.

Absorption Distribution and Excretion

The absolute bioavailability oral capsules after a dose was 89% in one pharmacokinetic study. Cmax was reached 5–6 hours after administration of a single dose given after the first meal of the day. The Cmax doubled when the drug was administered in the fasting state. Despite this, meloxicam can be taken without regard to food, unlike many other NSAIDS. Meloxicam formulated for instillation with [bupivacaine] produced varied systemic measures following a single dose of varying strength. In patients undergoing bunionectomy, 1.8 mg of meloxicam produced a Cmax of 26 ± 14 ng/mL, a median Tmax of 18 h, and an AUC∞ of 2079 ± 1631 ng\*h/mL. For a 9 mg dose used in herniorrhaphy, the corresponding values were 225 ± 96 ng/mL, 54 h, and the AUC∞ was not reported. Lastly, a 12 mg dose used in total knee arthroplasty produced values of 275 ± 134 ng/mL, 36 h, and 25,673 ± 17,666 ng\*h/mL.
Meloxicam is mainly eliminated through metabolism. Its metabolites are cleared through renal and fecal elimination. Less than <0.25% of a dose is eliminated in the urine as unchanged drug. About 1.6% of the parent drug is excreted in the feces.
The volume of distribution of meloxicam is 10-15L. Because of its high binding to albumin, it is likely to be distributed in highly perfused tissues, such as the liver and kidney. Meloxicam concentrations in synovial fluid, measured after an oral dose, is estimated at 40% to 50% of the concentrations measured in the plasma. This drug is known to cross the placenta in humans.
After an oral dose, the total clearance of meloxicam is 0.42–0.48 L/h. The FDA label indicates a plasma clearance from 7 to 9 mL/min. No dose changes are required in mild to moderate renal or hepatic impairment. The use of meloxicam in patients with severe renal or hepatic impairment has not been studied. FDA prescribing information advises against it.
The absolute bioavailability of meloxicam capsules was 89% following a single oral dose of 30 mg compared with 30 mg iv bolus injection. Following single intravenous doses, dose-proportional pharmacokinetics were shown in the range of 5 mg to 60 mg. After multiple oral doses the pharmacokinetics of meloxicam capsules were dose-proportional over the range of 7.5 mg to 15 mg. Mean Cmax was achieved within four to five hours after a 7.5 mg meloxicam tablet was taken under fasted conditions, indicating a prolonged drug absorption. With multiple dosing, steady state concentrations were reached by Day 5. A second meloxicam concentration peak occurs around 12 to 14 hours post-dose suggesting biliary recycling.
Administration of meloxicam capsules following a high fat breakfast (75 g of fat) resulted in mean peak drug levels (ie, Cmax) being increased by approximately 22% while the extent of absorption (AUC) was unchanged. The time to maximum concentration (Tmax) was achieved between 5 and 6 hours.
The mean volume of distribution (Vss) of meloxicam is approximately 10 L. Meloxicam is about 99.4% bound to human plasma proteins (primarily albumin) within the therapeutic dose range. The fraction of protein binding is independent of drug concentration, over the clinically relevant concentration range, but decreases to about 99% in patients with renal disease.
Meloxicam penetration into human red blood cells, after oral dosing, is less than 10%. Following a radiolabeled dose, over 90% of the radioactivity detected in the plasma was present as unchanged meloxicam.
For more Absorption, Distribution and Excretion (Complete) data for Meloxicam (14 total), please visit the HSDB record page.

Metabolism Metabolites

Meloxicam is almost completely metabolized. CYP2C9 is the main enzyme responsible for the metabolism of meloxicam with minor contributions from CYP3A4. Meloxicam has 4 major metabolites with no activity determined. About 60% of the ingested dose is metabolized to 5'-carboxy meloxicam from hepatic cytochrome enzyme oxidation of an intermediate metabolite, 5’-hydroxymethylmeloxicam. Two other metabolites are likely produced via peroxidation.
Meloxicam is almost completely metabolized to four pharmacologically inactive metabolites. The major metabolite, 5'-carboxy meloxicam (60% of dose), from P-450 mediated metabolism was formed by oxidation of an intermediate metabolite 5'-hydroxymethyl meloxicam which is also excreted to a lesser extent (9% of dose). In vitro studies indicate that cytochrome P-450 2C9 plays an important role in this metabolic pathway with a minor contribution of the CYP 3A4 isozyme.
Patients' peroxidase activity is probably responsible for /two other/ metabolites which account for 16% and 4% of the administered dose, respectively.
Meloxicam is extensively metabolized to inactive metabolites in the liver, principally via the cytochrome P-450 (CYP) 2C9 isoenzyme, with minor contribution by CYP3A4. The drug and its metabolites are excreted in urine and feces, and meloxicam undergoes substantial biliary secretion and enterohepatic recirculation.
The metabolism of Meloxicam (ME) and the cytochrome(s) P450 (CYPs) involved were analysed by using primary human hepatocytes, human liver microsomes and microsomes from recombinant human B-lymphoblastoid cell lines. While human hepatocytes were capable of converting ME to a 5-hydroxymethyl metabolite (M7) and then to a 5-carboxyderivative (M5), human liver microsomes formed mostly only the 5-hydroxymethylderivative. The kinetics of the formation of M7 by human liver microsomes were biphasic with Km = 13.6 +/- 9.5 and 381 +/- 55.2 uM respectively. The corresponding Vmax were 33.7 +/- 24.2 and 143 +/- 83.9 pmol/min/mg protein respectively. CYP2C9 and, to a much lesser extent, CYP3A4 were found to convert ME to M7. The involvement of 2C9 was demonstrated by inhibition of tolbutamide hydroxylase activity in the presence of ME, inhibition of ME metabolism by sulphaphenazole, correlation between ME metabolism and tolbutamide hydroxylase activity and active metabolism of ME by recombinant 2C9. The involvement of 3A4 was shown by inhibition of ME metabolism by ketoconazole, correlation between ME metabolism and nifedipine oxidase activity and metabolism of ME by recombinant 3A4. Kinetics of the formation of M7 by the individual enzymes resulted in a Km = 9.6 uM and Vmax = 8.4 pmol/min/mg protein for 2C9 and a Km = 475 uM and Vmax = 23 pmol/min/mg protein for 3A4.
For more Metabolism/Metabolites (Complete) data for Meloxicam (6 total), please visit the HSDB record page.
Meloxicam has known human metabolites that include 5-Hydroxymethyl meloxicam.

Wikipedia

Meloxicam
Ethyl_nitrate

FDA Medication Guides

Mobic
Meloxicam
SUSPENSION;ORAL
TABLET;ORAL
AVONDALE PHARMS
BOEHRINGER INGELHEIM
04/28/2021
Qmiiz ODT
Meloxicam
TABLET, ORALLY DISINTEGRATING;ORAL
TERSERA
04/28/2021
Vivlodex
CAPSULE;ORAL
ZYLA

Drug Warnings

/BOXED WARNING/ WARNING: Cardiovascular Risk NSAIDs may cause an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal. This risk may increase with duration of use. Patients with cardiovascular disease or risk factors for cardiovascular disease may be at greater risk. Meloxicam is contraindicated for the treatment of peri-operative pain in the setting of coronary artery bypass graft (CABG) surgery.
/BOXED WARNING/ WARNING: Gastrointestinal Risk: NSAIDs cause an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal. These events can occur at any time during use and without warning symptoms. Elderly patients are at greater risk for serious gastrointestinal events.
Contraindications: Known hypersensitivity to meloxicam or any ingredient in the formulation. History of urticaria, angioedema, bronchospasm, severe rhinitis, or shock precipitated by aspirin or other NSAIAs. History of aspirin triad (aspirin sensitivity, asthma, and nasal polyps). Treatment of perioperative pain in the setting of coronary artery bypass graft (CABG) surgery.
Selective COX-2 inhibitors have been associated with an increased risk of serious adverse cardiovascular thrombotic events in certain situations. Several prototypical NSAIAs also have been associated with an increased risk of cardiovascular events. Findings from a recent systematic review of controlled observational studies and a meta-analysis of published and unpublished data from randomized studies of these agents suggest that use of celecoxib (dosage exceeding 200 mg daily), diclofenac, or indomethacin is associated with an increased risk of cardiovascular events. The possibility exists that meloxicam and ibuprofen also are associated with increased cardiovascular risk.
For more Drug Warnings (Complete) data for Meloxicam (25 total), please visit the HSDB record page.

Biological Half Life

The half-life of meloxicam is approximately 20 hours, which is considerably longer than most other NSAIDS. It can therefore be dosed without the need for slow-release formulations. Meloxicam applied together with [bupivacaine] for postsurgical analgesia had a median half-life of 33-42 hours, depending on dose and application site.
The mean elimination half-life (t1/2) ranges from 15 hours to 20 hours. The elimination half-life is constant across dose levels indicating linear metabolism within the therapeutic dose range.
... The twenty volunteers can be classified into extensive metabolizers and poor metabolizers according to pharmacokinetic parameters. The main parameters in the two groups obtained were as follows: T 1/2 were 21 +/- 4 and 38 +/- 9 hr, respectively. ...

Use Classification

Veterinary drugs -> Anti-inflammatory and anti-rheumatic products, non-steroids -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Oxicams -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Oxicams, Anti-inflammatory and anti-rheumatic products, non-steroids -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Musculo-skeletal system, Anti-inflammatory and anti-rheumatic products, non-steroids -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> EMA Drug Category
Veterinary drugs -> Musculo-skeletal system -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Antiinflammatory and antirheumatic products -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Reaction of benzothiazolo-3(2H)-one-1,1-dioxide with methyl chloroacetate gives the methyl 2(3H)-acetate derivative, which is isomerized with sodium methoxide in toluene-tert-butanol yielding methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide. Subsequent methylation with methyl iodide in methanol yields the 2-methyl compound. Finally this compound is treated with 2-amino-5-methylthiazole in xylene.
Preparation: G. Trummlitz et al., DE 2756113 (1979 to Thomae); eidem, US 4233299 (1980 to Boehringer Ingelheim).

Analytic Laboratory Methods

Analyte: meloxicam; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: meloxicam; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry at 240 to 450 nm with comparison to standards
Analyte: meloxicam; matrix: chemical purity; procedure: liquid chromatography with UV detection at 360 nm with comparison to standards
Analyte: meloxicam; matrix: pharmaceutical preparation (oral suspension, tablet); procedure: thin-layer chromatography with UV detection at 254 nm and comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for Meloxicam (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: meloxicam; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 355 nm; limit of quanitation: 50 ng/mL

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F).

Interactions

When meloxicam is administered with aspirin to healthy volunteers, it tended to increase the AUC (10%) and Cmax (24%) of meloxicam. The clinical significance of this interaction is not known; however, as with other NSAIDs concomitant administration of meloxicam and aspirin is not generally recommended because of the potential for increased adverse effects.
Concomitant administration of low-dose aspirin with meloxicam may result in an increased rate of GI ulceration or other complications, compared to use of meloxicam alone. Meloxicam is not a substitute for aspirin for cardiovascular prophylaxis.
Pretreatment for four days with cholestyramine significantly increased the clearance of meloxicam by 50%. This resulted in a decrease in t1/2, from 19.2 hours to 12.5 hours, and a 35% reduction in AUC.
In a study conducted in healthy subjects, mean pre-dose lithium concentration and AUC were increased by 21% in subjects receiving lithium ... BID with meloxicam ... QD as compared to subjects receiving lithium alone. These effects have been attributed to inhibition of renal prostaglandin synthesis by meloxicam. Patients on lithium treatment should be closely monitored for signs of lithium toxicity when meloxicam is introduced, adjusted, or withdrawn.
For more Interactions (Complete) data for Meloxicam (7 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Low-dose meloxicam (Vivlodex) for osteoarthritis pain. Med Lett Drugs Ther.
2: Khan AM, Rampal S, Sood NK. Effect of repeated oral administration of
3: McDougall S, Abbeloos E, Piepers S, Rao AS, Astiz S, van Werven T, Statham J,
4: Almukainzi M, Jamali F, Aghazadeh-Habashi A, Löbenberg R. Disease specific
5: Chen J, Gao Y. Strategies for Meloxicam Delivery to and Across the Skin: A
6: Mainau E, Temple D, Manteca X. Experimental study on the effect of oral
7: Alomrani AH, Badran MM. Flexosomes for transdermal delivery of meloxicam:
8: Monteiro BP, Klinck MP, Moreau M, Guillot M, Steagall PV, Edge DK, Pelletier
9: Karademir U, Aksit D, Kum C, Erdogan H, Ucar EH, Peker C, Gokbulut C. The
10: Chen PH, Boyd KL, Fickle EK, Locuson CW. Subcutaneous meloxicam suspension
11: Takami Y, Eguchi S, Tateishi M, Ryu T, Mikagi K, Wada Y, Saitsu H. A
12: Di Salvo A, Giorgi M, Catanzaro A, Deli G, Della Rocca G. Pharmacokinetic
13: Ianiski FR, Alves CB, Ferreira CF, Rech VC, Savegnago L, Wilhelm EA, Luchese
14: Roughan JV, Bertrand HG, Isles HM. Meloxicam prevents COX-2-mediated
15: Woraphatphadung T, Sajomsang W, Gonil P, Treetong A, Akkaramongkolporn P,
16: Park JH, Park YS, Lee JB, Park KH, Paik MK, Jeong M, Koh HC. Meloxicam
17: Cooke RF, Peres RF, Cipriano RS, Guarnieri Filho TA, Marques RS, Rodrigues
18: Hasunuma T, Tohkin M, Kaniwa N, Jang IJ, Yimin C, Kaneko M, Saito Y, Takeuchi
19: Orozco-Solís M, García-Ávalos Y, Pichardo-Ramírez C, Tobías-Azúa F,
20: Karademir U, Erdogan H, Boyacioglu M, Kum C, Sekkin S, Bilgen M.

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